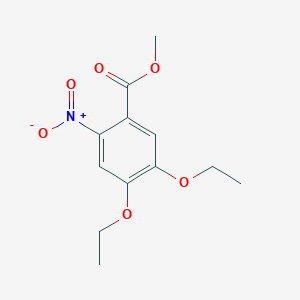
Benzoic acid, 4,5-diethoxy-2-nitro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4,5-diethoxy-2-nitro-, methyl ester is an organic compound with the molecular formula C12H15NO6 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with diethoxy and nitro groups, and the carboxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,5-diethoxy-2-nitro-, methyl ester typically involves the nitration of 4,5-diethoxybenzoic acid followed by esterification. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The esterification is then performed using methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of industrial-grade reagents and solvents ensures cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4,5-diethoxy-2-nitro-, methyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under basic or acidic conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or hydrochloric acid for nucleophilic substitution.
Hydrolysis: Sulfuric acid or sodium hydroxide for ester hydrolysis.
Major Products
Reduction: 4,5-diethoxy-2-amino-benzoic acid methyl ester.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Hydrolysis: 4,5-diethoxy-2-nitrobenzoic acid and methanol.
Scientific Research Applications
Benzoic acid, 4,5-diethoxy-2-nitro-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzoic acid derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which benzoic acid, 4,5-diethoxy-2-nitro-, methyl ester exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can then interact with molecular targets such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2,4-dimethoxy-: Similar structure but with methoxy groups instead of diethoxy groups.
Benzoic acid, 4-nitro-, methyl ester: Similar structure but without the diethoxy groups.
Methyl 4,5-dihydroxy-2-nitrobenzoate: Similar structure but with hydroxy groups instead of diethoxy groups.
Uniqueness
Benzoic acid, 4,5-diethoxy-2-nitro-, methyl ester is unique due to the presence of both diethoxy and nitro groups, which confer distinct chemical properties. The diethoxy groups increase the compound’s lipophilicity, while the nitro group provides a site for further chemical modifications. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Properties
Molecular Formula |
C12H15NO6 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
methyl 4,5-diethoxy-2-nitrobenzoate |
InChI |
InChI=1S/C12H15NO6/c1-4-18-10-6-8(12(14)17-3)9(13(15)16)7-11(10)19-5-2/h6-7H,4-5H2,1-3H3 |
InChI Key |
OHBKNJJAHBJLAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro-](/img/structure/B12328277.png)
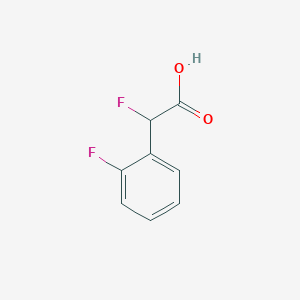
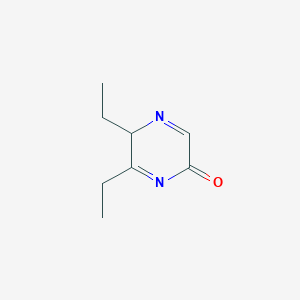
acetic acid](/img/structure/B12328311.png)

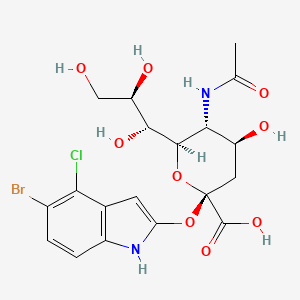
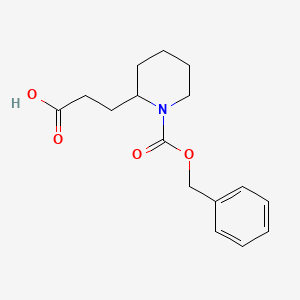
![3-ethylsulfanyl-2,3,4,4a,5,8a-hexahydro-1H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B12328332.png)
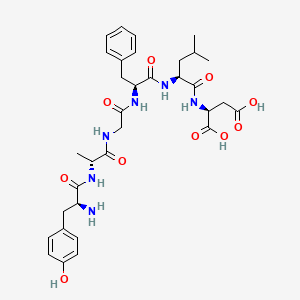
![6H-Pyrrolo[3,2-c]pyridin-6-one, 1,5-dihydro-3-iodo-](/img/structure/B12328338.png)
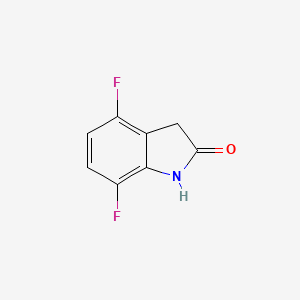
![(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate](/img/structure/B12328351.png)
![6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B12328352.png)
![L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)-](/img/structure/B12328356.png)
